Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid found in the leaves of Isodon eriocalyx var. laxiflora, a plant belonging to the Lamiaceae family. [] This plant is commonly used as a traditional Chinese medicine. [] EriB has gained attention in scientific research due to its diverse biological activities, primarily its potent anti-tumor and anti-inflammatory properties. [, , , , , , ]
Eriocalyxin B Derivatives: Researchers have modified the B ring of EriB by attaching a lipophilic alkyl side chain to the C-6 hydroxyl group, yielding ten derivatives. These were evaluated for antitumor activity, but their potency was lower than the parent compound EriB. []
Neolaxiflorin B Derivatives: Inspired by neolaxiflorin B, a compound structurally similar to EriB, researchers synthesized seven derivatives featuring α,β-unsaturated ketone moieties. These derivatives were tested for antitumor activity, and compound 15 emerged as a promising lead due to its high potency and selectivity. [, ]
Eriocalyxin B is characterized by a complex ring system. The core structure consists of a 7,20-epoxy-ent-kaurane skeleton with two α,β-unsaturated ketones. [, ] This unique structural feature differentiates it from other ent-kaurene diterpenoids and contributes significantly to its biological activity. []
Inhibition of NF-κB: EriB directly binds to the p50 subunit of NF-κB, interfering with its DNA binding activity. This interaction blocks the transcriptional activity of NF-κB, leading to the suppression of downstream pro-inflammatory mediators. [, ]
Suppression of STAT3: EriB covalently binds to STAT3, inhibiting its phosphorylation and activation. [] This, in turn, blocks the expression of STAT3-dependent genes, many of which are involved in tumor cell proliferation and survival. [, , ]
Induction of Apoptosis: EriB promotes apoptosis in cancer cells through various mechanisms. This includes down-regulation of Bcl-2, activation of caspase-3, and disruption of mitochondrial function. [, ] It also induces autophagy through the inhibition of the Akt/mTOR pathway. []
Inhibition of Angiogenesis: EriB suppresses angiogenesis, the formation of new blood vessels, by inhibiting VEGF-induced VEGFR-2 signaling. [, , ] This has significant implications for its anti-tumor activity, as angiogenesis is essential for tumor growth and metastasis.
Modulation of Antioxidant Systems: EriB affects thiol-containing antioxidant systems, leading to increased reactive oxygen species (ROS) production. [] This contributes to its cytotoxicity towards cancer cells.
Anticancer Agent: EriB shows potent anti-tumor effects against various cancers, including prostate, colon, pancreatic, leukemia, bladder, breast, and liver cancers. [, , , , , , , , , , , , , ] Its ability to induce apoptosis, inhibit proliferation, suppress angiogenesis, and modulate immune responses contributes to its anti-tumor potential.
Anti-inflammatory Agent: EriB exhibits anti-inflammatory effects in various models, including experimental autoimmune encephalomyelitis (EAE) [] and membranous nephropathy. [] Its ability to inhibit NF-κB and STAT3 activation plays a key role in suppressing inflammatory responses. [, ]
Neuroprotective Agent: EriB shows potential for treating neurodegenerative diseases, as it alleviates ischemic cerebral injury in mice by limiting microglia-mediated neuroinflammation. []
Analgesic Agent: EriB demonstrates efficacy in relieving neuropathic pain in a rat model of chronic constriction injury (CCI). This effect is attributed to its ability to inhibit microglia activation and suppress inflammation via the JAK2/STAT3 and NF-κB pathways. []
Structure-Activity Relationship Studies: Further research on the structure-activity relationships of EriB and its derivatives could lead to the development of more potent and selective analogs. [, , ]
In vivo Studies: More extensive in vivo studies are needed to fully understand the pharmacokinetic properties and long-term effects of EriB. [, ]
Combination Therapies: Exploring the synergistic effects of EriB with other anti-tumor or anti-inflammatory agents could enhance its therapeutic efficacy. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7